molecular formula C14H16N2O2S2 B7785843 2-[(4-methoxyphenyl)methylsulfanyl]-6-(methylsulfanylmethyl)-1H-pyrimidin-4-one

2-[(4-methoxyphenyl)methylsulfanyl]-6-(methylsulfanylmethyl)-1H-pyrimidin-4-one

Cat. No.: B7785843
M. Wt: 308.4 g/mol
InChI Key: FIJUHKTWFMUOOC-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenyl)methylsulfanyl]-6-(methylsulfanylmethyl)-1H-pyrimidin-4-one: , also known as 2,6-Bis(dodecyloxy)benzaldehyde, is an organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes two dodecyloxy groups attached to a benzaldehyde core. The presence of these long alkyl chains imparts unique physical and chemical properties to the compound, making it a valuable subject of study in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(dodecyloxy)benzaldehyde typically involves the alkylation of 2,6-dihydroxybenzaldehyde with dodecyl bromide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 2,6-Bis(dodecyloxy)benzaldehyde follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(dodecyloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dodecyloxy groups can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.

Major Products Formed

    Oxidation: 2,6-Bis(dodecyloxy)benzoic acid.

    Reduction: 2,6-Bis(dodecyloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,6-Bis(dodecyloxy)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-Bis(dodecyloxy)benzaldehyde involves its interaction with various molecular targets and pathways. The compound’s long alkyl chains allow it to interact with lipid membranes, potentially affecting membrane fluidity and function. Additionally, the aldehyde group can form covalent bonds with nucleophiles, leading to modifications of biomolecules and subsequent biological effects.

Comparison with Similar Compounds

2,6-Bis(dodecyloxy)benzaldehyde can be compared with other similar compounds, such as:

    2,6-Dihydroxybenzaldehyde: Lacks the dodecyloxy groups, resulting in different physical and chemical properties.

    2,6-Bis(octyloxy)benzaldehyde: Contains shorter alkyl chains, leading to differences in solubility and reactivity.

    2,6-Bis(hexyloxy)benzaldehyde: Similar to the octyloxy derivative but with even shorter alkyl chains.

The uniqueness of 2,6-Bis(dodecyloxy)benzaldehyde lies in its long dodecyloxy chains, which impart distinct properties and make it suitable for specific applications in research and industry.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-6-(methylsulfanylmethyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c1-18-12-5-3-10(4-6-12)8-20-14-15-11(9-19-2)7-13(17)16-14/h3-7H,8-9H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJUHKTWFMUOOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NC(=O)C=C(N2)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CSC2=NC(=O)C=C(N2)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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